Monensin decyl ester

Übersicht

Beschreibung

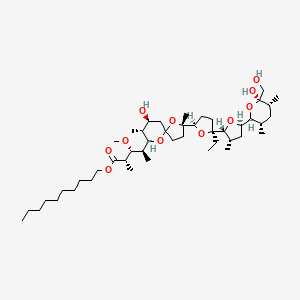

Monensin decyl ester is a product line of Selectophore™, with a molecular weight of 811.14 and a CAS Number of 164066-23-3 . It is used in various biological experiments and applications.

Synthesis Analysis

Monensin is produced by Streptomyces cinnamonensis. The monensin biosynthetic gene cluster (mon) has been reported. Three putatively pathway-specific regulators (MonH, MonRI, and MonRII) have been identified that positively regulate monensin production .

Molecular Structure Analysis

Monensin decyl ester has a complex structure with a total of 143 bonds, including 61 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 3 five-membered rings, 2 six-membered rings, 1 aliphatic ester, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 6 aliphatic ethers, and 3 Oxolanes .

Chemical Reactions Analysis

Esters, like Monensin decyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .

Wissenschaftliche Forschungsanwendungen

Complex Formation and Ion Binding

Monensin decyl ester, like other Monensin esters, has been extensively studied for its ability to form complexes with various metal cations. Research has shown that Monensin A benzyl ester (a related compound) preferentially forms complexes with sodium (Na+) cations, indicating a potential for selective ion binding and transport applications (Huczyński et al., 2006). Similar studies on other Monensin esters, such as 2-hydroxyethyl ester and 2-(2-hydroxyethoxy)ethyl ester, also demonstrate their ability to form stable complexes with monovalent and divalent metal cations, further highlighting the potential of Monensin decyl ester in ion-binding applications (Huczyński et al., 2007); (Huczyński et al., 2007).

Spectroscopic and Mass Spectrometry Studies

Monensin esters have been subjects of detailed spectroscopic and mass spectrometry studies to understand their structural properties and interactions with cations. This research is crucial for developing applications in areas like sensor technology and molecular recognition. For example, studies on Monensin A methyl ester, a closely related compound, provide insights into the molecular structures and stability of these complexes (Huczyński et al., 2006).

Ion-Selective Electrode Enhancement

A study on Monensin derivatives, including monensin decyl ester, explored their use in enhancing the selectivity of ion-selective electrodes (ISEs). This research demonstrates the potential of Monensin decyl ester in developing advanced sensing materials for specific ion detection (Zahran et al., 2010).

Anticancer Activity

Monensin esters, including Monensin decyl ester, have been explored for their anticancer activities. A study on Salinomycin derivatives, which are structurally related to Monensin, found that these compounds exhibited activity against acute lymphoblastic leukemia cells, suggesting a potential therapeutic application for Monensin decyl ester in cancer treatment (Urbaniak et al., 2018).

Wirkmechanismus

Monensin A, a related compound to Monensin decyl ester, is an ionophore that forms complexes with monovalent cations such as Li+, Na+, K+, Rb+, Ag+, and Tl+ . It is able to transport these cations across lipid membranes of cells in an electroneutral exchange, playing an important role as an Na+/H+ antiporter .

Zukünftige Richtungen

Monensin and its derivatives have shown potential in various therapeutic applications. For instance, Monensin has demonstrated antiproliferative effects by targeting the PI3K/AKT signaling pathway in neuroblastoma cells . It is suggested that Monensin and its combination with other compounds may be effective therapeutic candidates for treating neuroblastoma .

Eigenschaften

IUPAC Name |

decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPTWXLIOHMQFI-YXGKGMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(CC)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746772 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monensin decyl ester | |

CAS RN |

164066-23-3 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin decyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

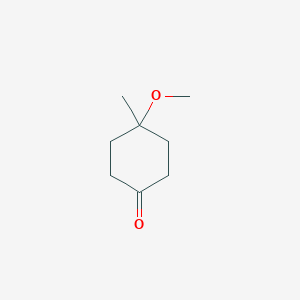

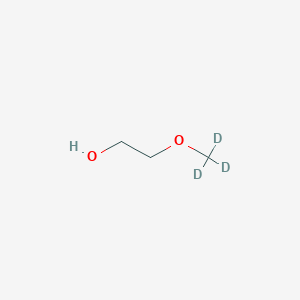

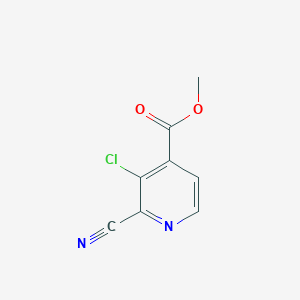

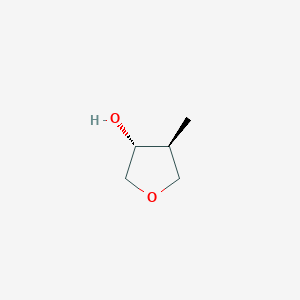

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

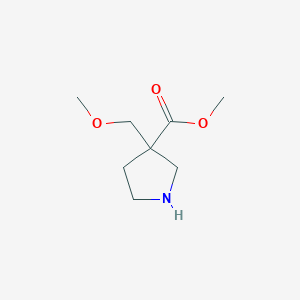

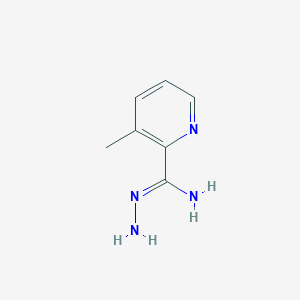

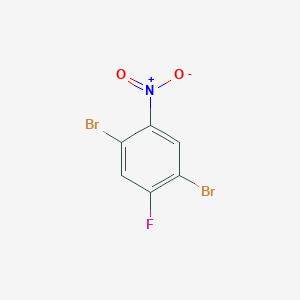

Feasible Synthetic Routes

Q & A

Q1: How does Monensin Decyl Ester function as an ionophore in ion-selective electrodes?

A1: Monensin Decyl Ester is a neutral carrier ionophore that selectively binds to sodium ions. [, ] When incorporated into a poly(vinyl chloride) (PVC) membrane of an ion-selective electrode (ISE), it facilitates the transport of sodium ions across the membrane. This selective permeability to sodium ions generates a potential difference across the membrane, which is proportional to the logarithm of the sodium ion activity in the sample solution. [, ] The selectivity of the electrode for sodium over other ions is determined by the affinity of Monensin Decyl Ester for sodium ions relative to other ions. []

Q2: How does temperature affect the selectivity of ion-selective electrodes based on Monensin Decyl Ester?

A2: Research suggests that the selectivity of ISEs based on neutral carrier ionophores like Monensin Decyl Ester is minimally affected by temperature changes. [] Studies comparing Monensin Decyl Ester to Monensin and Monensin Methyl Ester demonstrated that while Monensin exhibited a noticeable increase in selectivity for sodium over potassium with rising temperatures, Monensin Decyl Ester and Monensin Methyl Ester showed negligible changes. [] This difference in temperature dependence is likely attributed to variations in the formation constants between the ions and the ionophores at different temperatures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)